molecular formula C8H13BrClNOS B1382976 [(4-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine hydrochloride CAS No. 1645503-21-4

[(4-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine hydrochloride

Cat. No. B1382976
M. Wt: 286.62 g/mol
InChI Key: ULMJTXJPUIPQJH-UHFFFAOYSA-N
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Description

“(4-Bromothiophen-2-yl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1645503-21-4. It has a molecular weight of 286.62 g/mol. The compound is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12BrNOS.ClH/c1-11-5-4-10-6-7-2-3-8 (9)12-7;/h2-3,10H,4-6H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 286.62 g/mol .

Scientific Research Applications

1. Transition Metal-Catalyzed Hydrolysis

(Ahmad et al., 2019) investigated the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis using related compounds. The study revealed insights into the transition metal-catalyzed hydrolysis of imines, important for understanding the chemical behavior of similar bromothiophene compounds.

2. Grignard Reagent in Organic Synthesis

The use of bromothiophene in the Grignard reaction for creating drug intermediates was explored by (Min, 2015). This study highlights the application of bromothiophene derivatives in undergraduate organic chemistry, enhancing student engagement in scientific research.

3. Antimalarial Activity

A study by (Görlitzer et al., 2006) synthesized bromothiophene derivatives and tested their antimalarial activity, finding significant effectiveness against Plasmodium falciparum strains. This suggests a potential application in developing antimalarial drugs.

4. Palladium-Catalyzed Amination

Research by (Wolfe & Buchwald, 2003) focused on palladium-catalyzed amination of aryl halides, a process relevant for the synthesis of bromothiophene-related amines. This method is crucial in the synthesis of aromatic amines.

5. Non-Linear Optical Properties

(Rizwan et al., 2021) explored the non-linear optical properties and reactivity of bromothiophene derivatives synthesized via Suzuki cross-coupling reactions. This research contributes to understanding the properties of similar compounds for potential applications in photonics.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . The signal word associated with this compound is "Warning" .

properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-methoxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNOS.ClH/c1-11-3-2-10-5-8-4-7(9)6-12-8;/h4,6,10H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMJTXJPUIPQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=CS1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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